Chemical structure of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole
Chemical structure of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole
An In-Depth Technical Guide to the Chemical Structure, Synthesis, and Potential Applications of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets.[1][2][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and analgesic properties.[4][5] The 4-aminopyrazole substitution pattern, in particular, is a key feature in many biologically active molecules.[6] This guide focuses on a specific derivative, 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole, a molecule designed to merge the therapeutic potential of the aminopyrazole core with a flexible piperidine-containing side chain, a common motif for modulating solubility, cell permeability, and target engagement.
PART 1: Molecular Structure and Physicochemical Properties
The chemical structure of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole combines three key fragments:
-
4-Aminopyrazole: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with an amino group at the C4 position. This moiety is crucial for forming key hydrogen bond interactions with biological targets.
-
N-Boc-4-piperidyl group: A piperidine ring protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is a common protecting group in organic synthesis, preventing the secondary amine of the piperidine from undergoing unwanted reactions. The piperidine ring itself is a versatile scaffold that can influence the compound's pharmacokinetic properties.
-
Propyl Linker: A three-carbon aliphatic chain that connects the N1 position of the pyrazole ring to the C4 position of the piperidine ring, providing conformational flexibility.
Chemical Structure
-
IUPAC Name: tert-butyl 4-(3-(4-amino-1H-pyrazol-1-yl)propyl)piperidine-1-carboxylate
-
Molecular Formula: C₁₇H₃₀N₄O₂
-
Molecular Weight: 322.45 g/mol
-
InChI Key: A projected InChIKey would be generated upon synthesis and characterization.
Projected Physicochemical Properties
The following table outlines the predicted physicochemical properties of the target compound. These values are estimations based on computational models and the properties of similar structures.[7]
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~2.5 - 3.5 | Indicates good membrane permeability and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Influences cell penetration and transport characteristics. |
| Hydrogen Bond Donors | 1 (from the amino group) | Potential for specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 5 (from pyrazole nitrogens, carbonyl oxygen, and piperidine nitrogen) | Contributes to solubility and target binding. |
| pKa (Basic) | ~5.5 (pyrazole ring) | Affects ionization state at physiological pH. |
PART 2: A Proposed Synthetic Pathway
The synthesis of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole can be logically approached through a convergent synthesis strategy. The core concept is to prepare a suitable piperidine-based alkylating agent and a 4-substituted pyrazole, followed by their coupling. The most common methods for pyrazole synthesis involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[8][9]
Overall Synthetic Workflow
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-[3-(1-Boc-4-piperidyl)propyl]-4-nitropyrazole
-
Rationale: This step involves the N-alkylation of 4-nitropyrazole with a suitable piperidine-containing alkyl halide. This is a standard method for introducing substituents at the N1 position of the pyrazole ring.[6] 4-Nitropyrazole is a commercially available starting material, and the alkylating agent can be prepared from 4-piperidinepropanol. The nitro group serves as a precursor to the desired amino group.
-
Procedure:
-
To a solution of 4-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of tert-butyl 4-(3-bromopropyl)piperidine-1-carboxylate (1.1 eq) in DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-[3-(1-Boc-4-piperidyl)propyl]-4-nitropyrazole.
-
Step 2: Reduction of the Nitro Group to Form 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole
-
Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[6]
-
Procedure:
-
Dissolve the nitro-substituted pyrazole from the previous step (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10% Pd/C, 0.1 eq by weight) to the solution.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole. Further purification by crystallization or chromatography may be performed if necessary.
-
PART 3: Potential Applications in Drug Discovery
The structural features of 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole suggest several potential therapeutic applications, primarily leveraging the known biological activities of aminopyrazole scaffolds.[1][3]
Potential Therapeutic Targets
Caption: Potential therapeutic areas and molecular targets.
-
Oncology: Many pyrazole derivatives have been investigated as anticancer agents.[10] Specifically, aminopyrazole-containing compounds have been developed as inhibitors of various protein kinases that are overactive in cancer cells, such as Discoidin Domain Receptor 1 (DDR1).[11] The title compound could be screened for activity against a panel of cancer-related kinases.
-
Anti-inflammatory: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some, like celecoxib, being successful drugs.[5] The 4-aminopyrazole scaffold could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or various cytokines.[4]
-
Antibacterial and Antifungal Agents: The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal activities.[5] This molecule could be tested against a range of pathogenic bacteria and fungi.
Protocol for In Vitro Kinase Inhibition Assay (Example: DDR1)
-
Objective: To determine the inhibitory activity of the synthesized compound against DDR1 kinase.
-
Methodology:
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a microplate, combine the recombinant human DDR1 enzyme, a suitable kinase buffer, the peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Terminate the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each concentration of the compound relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
PART 4: Analytical Characterization
To confirm the identity and purity of the synthesized 4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole, a combination of spectroscopic and chromatographic techniques is essential.
Characterization Data Summary
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the pyrazole ring protons, the piperidine ring protons, the propyl linker protons, the Boc group protons, and the amino group protons. The chemical shifts and coupling constants would be characteristic of the proposed structure. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including those in the pyrazole and piperidine rings, the propyl chain, and the Boc protecting group. |
| Mass Spectrometry (HRMS) | The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺, confirming the molecular formula. |
| HPLC | A single major peak in the chromatogram would indicate the purity of the compound. The retention time is characteristic of the molecule under the specific chromatographic conditions. |
Conclusion
4-Amino-1-[3-(1-Boc-4-piperidyl)propyl]pyrazole represents a promising scaffold for the development of new therapeutic agents. By combining the biologically active 4-aminopyrazole core with a versatile piperidine side chain, this molecule is well-suited for exploration in oncology, inflammation, and infectious disease research. The proposed synthetic route provides a reliable and scalable method for its preparation, and the outlined analytical and biological testing protocols offer a clear path for its evaluation. As with any novel chemical entity, further investigation is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Tumkevičius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. Available at: [Link]
-
Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. Available at: [Link]
- Various Authors. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from a general chemical synthesis review source.
-
Verma, A., et al. (n.d.). Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
de Oliveira, C. S., et al. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5776-5792. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Li, Y., et al. (2021). Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors. Bioorganic & Medicinal Chemistry, 30, 115876. Available at: [Link]
-
Roy, A., & Roy, K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1835-1855. Available at: [Link]
-
Semantic Scholar. (n.d.). Pyrazole and Its Biological Activity. Retrieved from [Link]
-
Wang, Y., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1123. Available at: [Link]
-
Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Retrieved from [Link]
-
Al-Zaydi, K. M. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-15. Available at: [Link]
- Google Patents. (n.d.). CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide.
-
Sharma, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1528. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-1-Boc-piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
PubMed. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
Scope Database. (2019). Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)- 1H-Pyrazole-3,5 Dicarboxylate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recently reported biological activities of pyrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. societachimica.it [societachimica.it]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. epubl.ktu.edu [epubl.ktu.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 4-amino-1H-pyrazolo[3,4-d]pyrimidin derivatives as novel discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
